ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different imidazole derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide for the substitution of the bromine atom.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the bromophenyl group can yield nitro-substituted derivatives, while nucleophilic substitution can result in the formation of various substituted imidazole compounds.
Scientific Research Applications
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Ethyl 2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNUMWMHMOVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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